molecular formula C18H13Cl2N3O2S B2814009 2-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one CAS No. 637326-32-0

2-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one

Cat. No.: B2814009
CAS No.: 637326-32-0
M. Wt: 406.28
InChI Key: VRVZDFQMKUPUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a useful research compound. Its molecular formula is C18H13Cl2N3O2S and its molecular weight is 406.28. The purity is usually 95%.
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Scientific Research Applications

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds similar to 2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, have demonstrated a wide range of biological activities. They exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Modern organic synthesis research has focused on chemical modeling of 1,2,4-triazoles and their derivatives to explore their potential as biologically active substances. This effort includes the synthesis of new compounds with enhanced biological activities and potential applications in pharmaceuticals and agriculture (Ohloblina, 2022).

Patent Review of Triazole Derivatives

The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has been the focus of significant patent activity due to their diverse biological activities. These compounds have been explored for their therapeutic potential across a range of diseases, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent patents highlight the ongoing interest in developing new synthetic methods and biological evaluations for these compounds, underscoring their importance in drug discovery and development (Ferreira et al., 2013).

Antibacterial Activity Against Staphylococcus aureus

Triazole-containing hybrids, particularly 1,2,3-triazole and 1,2,4-triazole hybrids, have shown promising antibacterial activity against Staphylococcus aureus. These compounds act as potent inhibitors of essential bacterial enzymes and have potential for dual or multiple mechanisms of action. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids highlights the significant role of triazole derivatives in treating bacterial infections, including those caused by drug-resistant strains (Li & Zhang, 2021).

Synthesis and Properties of Triazole Derivatives

Research on 1,2,4-triazole derivatives, including their synthesis and physico-chemical properties, indicates their broad utility in various fields beyond pharmaceuticals. These compounds are of interest in engineering, metallurgy, and agriculture, showcasing their versatility and potential for innovation. The wide range of applications and low toxicity profile of 1,2,4-triazole derivatives make them valuable in the development of new materials, fuels, and agricultural products (Parchenko, 2019).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2S/c1-25-12-5-2-10(3-6-12)15-9-16(24)23-18(26-15)21-17(22-23)11-4-7-13(19)14(20)8-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVZDFQMKUPUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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